molecular formula C15H16ClN3O2 B12503372 6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one

6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B12503372
M. Wt: 305.76 g/mol
InChI Key: YNRQRFDQVJCTMB-UHFFFAOYSA-N
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Description

6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where the chloro-substituted quinazolinone reacts with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under reflux conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of hydroxyl-substituted quinazolinone.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-[2-oxo-2-(morpholin-4-yl)ethyl]quinazolin-4-one: Similar structure with a morpholine group instead of a piperidine group.

    6-chloro-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4-one: Similar structure with a pyrrolidine group instead of a piperidine group.

Uniqueness

The presence of the piperidinyl group in 6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4-one imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

6-chloro-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one

InChI

InChI=1S/C15H16ClN3O2/c16-11-4-5-13-12(8-11)15(21)19(10-17-13)9-14(20)18-6-2-1-3-7-18/h4-5,8,10H,1-3,6-7,9H2

InChI Key

YNRQRFDQVJCTMB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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